![molecular formula C24H21ClN2O3 B2434648 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone CAS No. 685106-73-4](/img/structure/B2434648.png)
2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of indole derivatives, including “2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone”, is complex. The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
The compound 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone is involved in various chemical reactions. For instance, it reacts with cyclic amines like piperidine, morpholine, and pyrrolidine, forming different products depending on the reaction conditions and solvent used. These reactions often lead to the replacement of the chlorine atom and the formation of new compounds with varying structures (Mikhalina, Rubashko, Fokin, Bagryanskaya, & Gatilov, 1995).
Synthesis and Biological Properties
The compound's derivatives have been synthesized and characterized for their biological properties. One study involved nucleophilic substitution reactions using piperidinol, piperidine, and piperazine derivatives. The resulting compounds exhibited antibacterial and antifungal activities (Ibiş, Ayla, Bahar, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Antimicrobial Studies
A novel ligand precursor was synthesized and used to create mononuclear transition metal dithiocarbamate complexes with significant antimicrobial activity. These complexes were tested against various pathogens, including S. aureus and E. coli, showing broad-spectrum antibacterial effectiveness (Verma & Singh, 2015).
Photoinduced Molecular Transformations
The compound is involved in photoinduced molecular transformations, forming various derivatives under specific conditions. These transformations are crucial in synthesizing new chemical entities with potential applications in drug development and other fields (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Synthesis of Naphthoquinone Derivatives
The compound also plays a role in the synthesis of naphthoquinone derivatives. These derivatives have been synthesized through various methods, including reactions with piperidine, demonstrating its versatility in chemical synthesis (Piskunov & Shvartsberg, 1990).
Cytotoxicity Evaluation
Some derivatives of this compound have been evaluated for their cytotoxicity. They showed potential as anticancer agents, demonstrating significant cytotoxic effects against various tumor cell lines (Lee, Suh, & Lee, Chong‐Ock, 2003).
Orientations Futures
Indole derivatives have broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone”, may have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-3-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-20-21(23(29)18-7-3-2-6-17(18)22(20)28)26-12-9-16(10-13-26)24(30)27-14-11-15-5-1-4-8-19(15)27/h1-8,16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONCEGUBVVOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

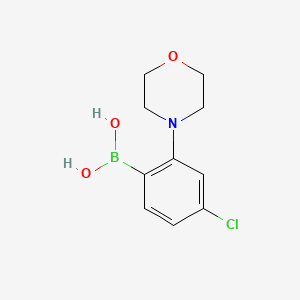
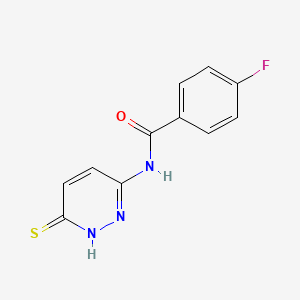
![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)
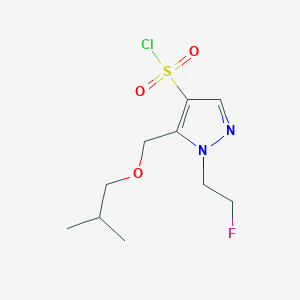



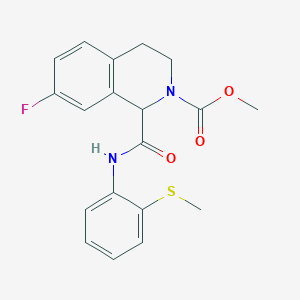
![2-(3-methylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2434577.png)
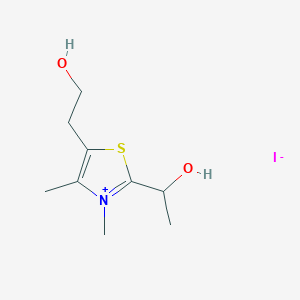
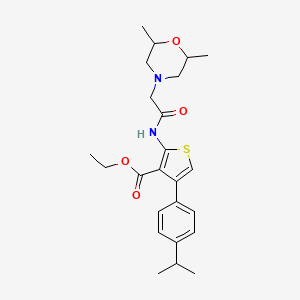
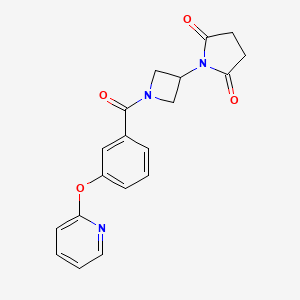
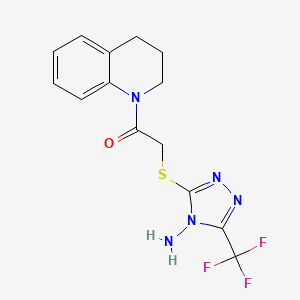
![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2434588.png)